molecular formula C22H23NO4S B11399197 Methyl 2-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11399197
M. Wt: 397.5 g/mol
InChI Key: SWERLJAVHGFNQI-UHFFFAOYSA-N
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Description

METHYL 2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features both benzofuran and benzothiophene moieties. These structures are known for their significant biological activities and are often found in various natural products and synthetic compounds with pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the benzofuran and benzothiophene rings. Key transformations in the synthesis may include copper-mediated and palladium-catalyzed coupling reactions . The reaction conditions often require specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of such complex compounds usually involves optimizing the synthetic route to minimize costs and maximize yield. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups .

Scientific Research Applications

METHYL 2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its complex structure and biological activity.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of METHYL 2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for its biological activity. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity and leading to the desired therapeutic effects .

Properties

Molecular Formula

C22H23NO4S

Molecular Weight

397.5 g/mol

IUPAC Name

methyl 2-[[2-(5-ethyl-1-benzofuran-3-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H23NO4S/c1-3-13-8-9-17-16(10-13)14(12-27-17)11-19(24)23-21-20(22(25)26-2)15-6-4-5-7-18(15)28-21/h8-10,12H,3-7,11H2,1-2H3,(H,23,24)

InChI Key

SWERLJAVHGFNQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC

Origin of Product

United States

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